5-Propylphenanthrene-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propylphenanthrene-4-carboxylic acid: is an organic compound belonging to the class of carboxylic acids It features a phenanthrene core, which is a polycyclic aromatic hydrocarbon, with a propyl group attached to the fifth carbon and a carboxylic acid group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Alkylbenzenes: One common method for preparing carboxylic acids, including 5-Propylphenanthrene-4-carboxylic acid, is the oxidation of alkylbenzenes.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles.
Carboxylation of Grignard Reagents: The carboxylation of Grignard reagents is also an effective method.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and nitric acid (HNO₃) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Nucleophiles: Alcohols, amines, and halides are common nucleophiles used in substitution reactions.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Alcohols and aldehydes.
Substitution: Esters, amides, and acid chlorides.
Scientific Research Applications
Chemistry:
Organic Synthesis: 5-Propylphenanthrene-4-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology and Medicine:
Drug Development: This compound is investigated for its potential use in developing new pharmaceuticals due to its unique structural properties.
Biochemical Studies: It is used in studies to understand the interactions between polycyclic aromatic hydrocarbons and biological systems.
Industry:
Mechanism of Action
The mechanism of action of 5-Propylphenanthrene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function . Additionally, the phenanthrene core can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity .
Comparison with Similar Compounds
Phenanthrene-4-carboxylic acid: Lacks the propyl group, making it less hydrophobic and potentially less interactive with hydrophobic biomolecules.
5-Methylphenanthrene-4-carboxylic acid: Contains a methyl group instead of a propyl group, resulting in different steric and electronic properties.
5-Ethylphenanthrene-4-carboxylic acid: Features an ethyl group, which is smaller than the propyl group, leading to variations in its chemical reactivity and interactions.
Uniqueness: 5-Propylphenanthrene-4-carboxylic acid is unique due to the presence of the propyl group, which enhances its hydrophobicity and influences its interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its similar compounds .
Properties
CAS No. |
114116-12-0 |
---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
5-propylphenanthrene-4-carboxylic acid |
InChI |
InChI=1S/C18H16O2/c1-2-5-12-6-3-7-13-10-11-14-8-4-9-15(18(19)20)17(14)16(12)13/h3-4,6-11H,2,5H2,1H3,(H,19,20) |
InChI Key |
NJEKNDPFKOCMDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC2=C1C3=C(C=CC=C3C(=O)O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.